Direct Head-to-Head Selectivity Profiling Against USP5, USP16, and HDAC6 ZnF-UBDs
USP3 ZnF-UBD ligand-1 exhibits >5-fold selectivity for USP3 ZnF-UBD over the ZnF-UBD domains of USP5, USP16, and HDAC6, as determined by surface plasmon resonance (SPR) [1]. In a panel of 11 ZnF-UBD-containing proteins, compound 59 (USP3 ZnF-UBD ligand-1) displayed a KD of 14 ± 4 μM for USP3, compared to 87 ± 45 μM for USP5, 72 ± 16 μM for USP16, and 120 ± 44 μM for HDAC6 [2].
| Evidence Dimension | Binding affinity (KD) and selectivity across ZnF-UBD domains |
|---|---|
| Target Compound Data | USP3 ZnF-UBD ligand-1 KD = 14 ± 4 μM |
| Comparator Or Baseline | USP5 ZnF-UBD: 87 ± 45 μM; USP16 ZnF-UBD: 72 ± 16 μM; HDAC6 ZnF-UBD: 120 ± 44 μM |
| Quantified Difference | USP3 affinity is 6.2×, 5.1×, and 8.6× higher than USP5, USP16, and HDAC6, respectively |
| Conditions | Surface plasmon resonance (SPR) assay using recombinant ZnF-UBD proteins immobilized on sensor chips; compound tested at varying concentrations in running buffer |
Why This Matters
Selectivity over closely related ZnF-UBD domains minimizes confounding off-target effects when interrogating USP3-specific biology or when using this ligand as a chemical handle for bifunctional molecules.
- [1] Mann, M. K.; Franzoni, I.; de Freitas, R. F.; et al. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle. ACS Omega 2023, 9 (1), 917–924. View Source
- [2] Mann, M. K.; Franzoni, I.; de Freitas, R. F.; et al. Small Molecule Screen Identifies Non-catalytic USP3 Chemical Handle. ACS Omega 2023, 9 (1), 917–924. View Source
